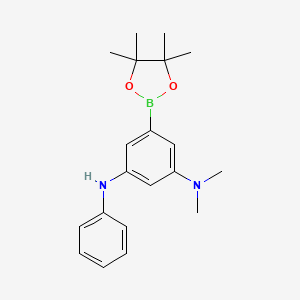![molecular formula C14H27O4P B12609834 {11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid CAS No. 915376-43-1](/img/structure/B12609834.png)
{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phosphonic acid group attached to an undecyl chain, which is further modified with a prop-2-yn-1-yl ether group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid typically involves a multi-step process. One common method starts with the preparation of the undecyl chain, which is then functionalized with a prop-2-yn-1-yl ether group. The final step involves the introduction of the phosphonic acid group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The phosphonic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
{11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, particularly in drug development and delivery systems.
Industry: Utilized in the development of advanced materials, coatings, and surface treatments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
{11-[(Prop-2-yn-1-yl)oxy]decyl}phosphonic acid: Similar structure but with a shorter undecyl chain.
{11-[(Prop-2-yn-1-yl)oxy]dodecyl}phosphonic acid: Similar structure but with a longer undecyl chain.
Uniqueness
The uniqueness of {11-[(Prop-2-yn-1-yl)oxy]undecyl}phosphonic acid lies in its specific chain length and functional groups, which confer distinct chemical and biological properties. These properties make it particularly suitable for certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
915376-43-1 |
|---|---|
Molecular Formula |
C14H27O4P |
Molecular Weight |
290.34 g/mol |
IUPAC Name |
11-prop-2-ynoxyundecylphosphonic acid |
InChI |
InChI=1S/C14H27O4P/c1-2-12-18-13-10-8-6-4-3-5-7-9-11-14-19(15,16)17/h1H,3-14H2,(H2,15,16,17) |
InChI Key |
IZRXWSMSLSTOMB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCCCCCCCCCCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium iodide](/img/structure/B12609760.png)
![(2S)-N-(tert-Butyl)-2-{[4-({[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl}amino)piperidin-1-yl]carbonyl}pyrrolidine-1-carboxamide](/img/structure/B12609768.png)
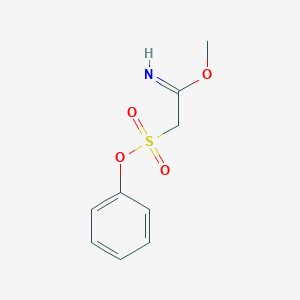
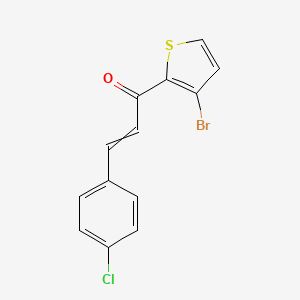
![4,5-Diphenyl-2-[(trimethylstannyl)sulfanyl]-1,3-oxazole](/img/structure/B12609795.png)
![3-[Ethoxy(dimethoxy)silyl]propane-1-thiol](/img/structure/B12609796.png)
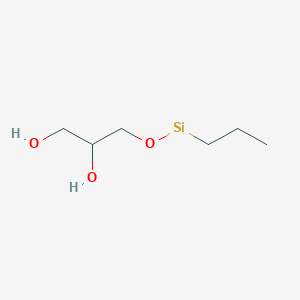

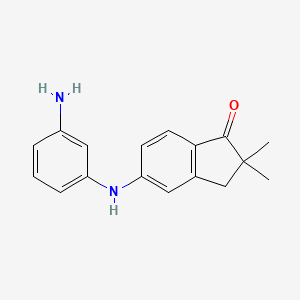

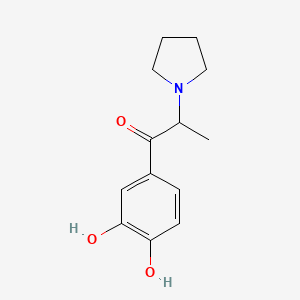
![N-[2-(1-Hydroxypropan-2-yl)phenyl]acetamide](/img/structure/B12609854.png)
